molecular formula C23H24O5S B532089 (3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one

(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one

Cat. No. B532089
M. Wt: 412.5 g/mol
InChI Key: SXZBYUVSZLNKJM-BEQMOXJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L61H46 is a potent inhibitor of human pancreatic cancer cells.

Scientific Research Applications

  • Synthesis and Electropolymerization

    The synthesis and electropolymerization of various thiophene derivatives, including those related to (3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one, have been extensively studied. For instance, the synthesis of 3,5-dithienylpyridines and their electropolymerization properties have been explored, indicating potential applications in electrochromic materials and electronic devices (Krompiez et al., 2008).

  • Photochromic Applications

    Research on diarylethene crystals, which are structurally similar to the compound , reveals their potential in optoelectronic devices. These crystals demonstrate multicolor photochromism, indicating possible applications in optical memory media or full-color displays (Morimoto, Kobatake, & Irie, 2003).

  • Antimicrobial Activity

    Studies on related compounds show that certain derivatives have exhibited antimicrobial activity. This suggests the potential for this compound and similar compounds to be used in the development of new antimicrobial agents (Shaker et al., 2019).

  • Polymer Synthesis and Characterization

    The synthesis and characterization of various bis-compounds, which are structurally similar, have been investigated for potential use as indicators and in other applications. These studies contribute to understanding the chemical properties and potential applications of bis-compounds like this compound (Sarma & Baruah, 2004).

properties

Molecular Formula

C23H24O5S

Molecular Weight

412.5 g/mol

IUPAC Name

(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one

InChI

InChI=1S/C23H24O5S/c1-25-19-7-5-15(11-21(19)27-3)9-17-13-29-14-18(23(17)24)10-16-6-8-20(26-2)22(12-16)28-4/h5-12H,13-14H2,1-4H3/b17-9+,18-10+

InChI Key

SXZBYUVSZLNKJM-BEQMOXJMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/CSC2)OC

SMILES

COC1=C(C=C(C=C1)C=C2CSCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CSCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-61H46;  L 61H46;  L61H46

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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